N-Succinimidyl 4-Benzoylbenzoate

Beschreibung

Overview of Photoaffinity Labeling (PAL) and its Role in Chemical Biology Research

Photoaffinity labeling (PAL) is a robust technique used to identify and characterize molecular interactions in biological systems. nih.govwikipedia.org It involves the use of a photo-reactive probe that can be activated by light to form a covalent bond with its interacting partner. nih.gov This method is particularly useful for studying transient or weak interactions that are difficult to capture using other techniques. nih.gov

Fundamental Principles of Photoaffinity Labeling

The core principle of PAL lies in the use of a chemical probe that contains a photo-reactive group. nih.gov This probe is designed to mimic a natural ligand or substrate and bind specifically to its target molecule, typically a protein. wikipedia.org The system is then irradiated with UV light, which activates the photo-reactive group, generating a highly reactive intermediate species. nih.gov This intermediate then rapidly forms a covalent bond with amino acid residues in the binding site of the target protein. nih.gov This covalent linkage allows for the identification and characterization of the interacting partners. nih.gov Commonly used photo-reactive groups include aryl azides, diazirines, and benzophenones. wikipedia.orgnih.gov

Advantages of Benzophenone-Based Photoprobes in PAL

Benzophenone (B1666685) and its derivatives have emerged as preferred photo-activatable groups in PAL for several reasons. nih.gov

Stability: Benzophenone-based probes are generally more chemically stable than their aryl azide (B81097) and diazirine counterparts, and they can be handled in ambient light without significant degradation. nih.gov

Wavelength of Activation: They are typically activated by UV light at wavelengths that are less damaging to proteins, minimizing the risk of protein denaturation. nih.gov

Reactivity in Aqueous Environments: Benzophenones remain reactive with C-H bonds even in the presence of water, a significant advantage when studying biological molecules in their native environment. nih.gov

Reaction Mechanism: Upon photoactivation, the benzophenone triplet state can abstract a hydrogen atom, leading to radical coupling and the formation of a covalent bond. researchgate.net

| Feature | Benzophenone Photoprobes | Aryl Azide & Diazirine Photoprobes |

| Reactive Intermediate | Triplet state diradical | Nitrene and carbene |

| Chemical Stability | Generally high | Lower, can be sensitive to ambient light |

| Activation Wavelength | Higher UV wavelengths, less protein damaging | Lower UV wavelengths, potential for protein denaturation |

| Reactivity in Water | Retains reactivity with C-H bonds | Can be less efficient |

Applications of PAL in Studying Biomolecular Interactions

PAL has a wide range of applications in chemical biology and drug discovery. nih.govnih.gov It is a powerful tool for:

Target Identification: Identifying the molecular targets of small molecules and drug candidates. nih.gov

Binding Site Mapping: Elucidating the specific binding sites of ligands on their target proteins. nih.govnih.gov

Studying Protein-Protein Interactions: Investigating the components and dynamics of protein complexes.

Probing Conformational Changes: Detecting changes in protein structure upon ligand binding. nih.gov

Investigating Membrane Proteins: Studying the interactions of lipids and other molecules with integral membrane proteins. nih.govacs.org

Significance of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation

N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for bioconjugation, the process of chemically linking two molecules to form a single hybrid. glenresearch.comgbiosciences.com Their popularity stems from their specific reactivity towards primary amines, which are abundant in proteins. gbiosciences.com

Reactivity and Selectivity of NHS Esters with Primary Amines

NHS esters react efficiently with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, under physiological to slightly alkaline conditions (pH 7.2-9). thermofisher.comthermofisher.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester. glenresearch.comnih.gov While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com The reaction with primary amines is generally favored and results in a stable covalent bond. glenresearch.com

| Parameter | Description |

| Target Functional Group | Primary amines (e.g., lysine side chains, N-terminus of proteins) |

| Reaction pH | 7.2 - 9 |

| Reaction Product | Stable amide bond |

| Byproduct | N-hydroxysuccinimide |

Formation of Stable Amide Bonds in Bioconjugation Strategies

The reaction between an NHS ester and a primary amine results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide. glenresearch.comthermofisher.com This robust covalent linkage is a cornerstone of many bioconjugation strategies. glenresearch.com The stability of the amide bond ensures that the conjugated molecules remain linked under various experimental conditions, allowing for reliable downstream analysis. glenresearch.comthermofisher.com This is crucial for applications such as attaching labels, crosslinkers, or other functional moieties to proteins and other biomolecules. thermofisher.comyoutube.com

Competition between Aminolysis and Hydrolysis in NHS Ester Chemistry

In aqueous solutions, the utility of N-hydroxysuccinimide (NHS) esters for bioconjugation is governed by a critical competition between two chemical reactions: aminolysis and hydrolysis. nih.govresearchgate.net Aminolysis is the desired reaction, where the NHS ester couples with a primary amine (–NH2), such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, to form a stable amide bond. thermofisher.comcreative-proteomics.com This reaction typically proceeds efficiently in conditions with a pH range of 7.2 to 9. thermofisher.comthermofisher.com

Simultaneously, the NHS ester group can react with water in a process called hydrolysis. thermofisher.com This competing reaction cleaves the ester, rendering the reagent incapable of reacting with the target amine and thus reducing the efficiency of the conjugation process. nih.govresearchgate.net The rate of hydrolysis is highly dependent on the pH of the buffer solution; as the pH increases, so does the rate of hydrolysis. thermofisher.comthermofisher.com This relationship significantly impacts the stability and reactivity of the NHS ester, as summarized in the table below.

| pH | Temperature | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0°C | 4 to 5 hours |

| 8.6 | 4°C | 10 minutes |

| (Data sourced from Thermo Fisher Scientific technical resources). thermofisher.comthermofisher.com |

This competition means that for successful conjugation, the rate of aminolysis must be significantly greater than the rate of hydrolysis. However, research on NHS-terminated monolayers has shown that the heterogeneous rate constant for hydrolysis can be substantially higher—over three orders of magnitude greater—than the rate constant for aminolysis. nih.govresearchgate.netnih.govacs.org This finding suggests that under conditions where the protein concentration is low, molecules may be more likely to be physically adsorbed rather than covalently linked via the NHS ester chemistry. nih.govnih.gov Therefore, careful control of reaction conditions, particularly pH and reactant concentrations, is paramount to favor the desired aminolysis reaction. thermofisher.comlumiprobe.com Buffers containing primary amines, such as Tris, are generally avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

Dual Functionality of 4-Benzoylbenzoic acid succinimidyl ester (BBA-NHS)

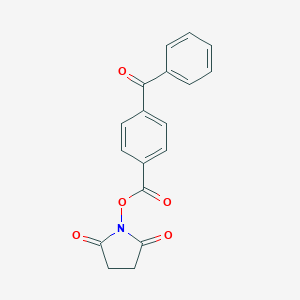

4-Benzoylbenzoic acid succinimidyl ester, also known as N-Succinimidyl 4-Benzoylbenzoate (BBA-NHS), is a heterobifunctional crosslinking reagent utilized in academic research. chemicalbook.comsigmaaldrich.com Its structure is unique in that it incorporates two distinct reactive moieties, each with a different chemical reactivity, allowing for a staged approach to molecular crosslinking. nih.gov

| Property | Value | Reference(s) |

| Synonyms | This compound; 4-Benzoylbenzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | cymitquimica.comtcichemicals.com |

| CAS Number | 91990-88-4 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₁₃NO₅ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 323.30 g/mol | sigmaaldrich.com |

| Appearance | White Crystalline Solid | chemicalbook.com |

| Melting Point | 207-212 °C | sigmaaldrich.com |

Integration of Photoaffinity and Amine-Reactive Conjugation Capabilities

The dual functionality of BBA-NHS stems from the integration of an amine-reactive succinimidyl ester and a photoreactive benzophenone group within the same molecule. thermofisher.comsigmaaldrich.comnih.gov This design enables a two-step crosslinking process:

Amine-Reactive Conjugation: The first step involves the succinimidyl ester (NHS ester) moiety. This group reacts specifically with primary amines (–NH2) on a target biomolecule, such as a protein or peptide, to form a stable, covalent amide bond. nih.govtocris.com This initial reaction, often referred to as the "anchoring step," tethers the BBA-NHS reagent to a specific molecule of interest under slightly alkaline conditions (pH 7.2-8.5). thermofisher.comnih.gov

Photoaffinity Labeling: The second functional group is the benzophenone moiety. aatbio.com On its own, this group is relatively inert. However, upon exposure to UV light at a wavelength of approximately 350–365 nm, the benzophenone is converted into an excited triplet state. nih.govaatbio.com This highly reactive diradical can then non-specifically insert into adjacent C-H and N-H bonds of nearby molecules. nih.gov This photo-crosslinking step creates a second covalent bond, effectively linking the anchored biomolecule to any interacting partners that are in close proximity at the moment of photoactivation. chemicalbook.comsigmaaldrich.com

Rationale for Combining Benzophenone and NHS Ester Moieties

The rationale for creating a heterobifunctional reagent like BBA-NHS is to provide researchers with a powerful tool for identifying and mapping molecular interactions, particularly transient or weak protein-protein interactions. nih.govacs.org The combination of the two moieties offers a distinct advantage over homobifunctional crosslinkers.

The NHS ester provides high specificity in the first step, allowing a researcher to "target" and anchor the crosslinker to a known protein (the "bait") through its accessible lysine residues or N-terminus. nih.govnih.gov The benzophenone moiety then acts as a "trap." Because its activation is controlled by an external trigger (UV light), the crosslinking to interacting partners (the "prey") can be initiated at a precise moment. sigmaaldrich.comnih.gov

This approach is particularly valuable because the photoreactive benzophenone group reacts non-specifically with any nearby amino acid residue, overcoming the limitations of crosslinkers that require specific functional groups on both interacting partners. nih.gov Furthermore, benzophenone is a preferred photoactivatable group because the longer wavelength UV light (350-365 nm) required for its activation is less likely to cause significant damage to the primary structure of proteins compared to reagents that require higher-energy, shorter-wavelength UV light. aatbio.com This method can generate a high density of cross-linked data, enabling more detailed structural modeling of proteins and their complexes. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQNJLJLEGZFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376325 | |

| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91990-88-4 | |

| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 4-Benzoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis Strategies for 4-Benzoylbenzoic acid succinimidyl ester

The formation of 4-Benzoylbenzoic acid succinimidyl ester involves the conversion of the carboxylic acid group of 4-Benzoylbenzoic acid into a more reactive N-hydroxysuccinimide (NHS) ester. This transformation is a common strategy to create amine-reactive compounds. thieme-connect.com

The activation of the carboxylic acid is a critical step in the synthesis of NHS esters. The most prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thieme-connect.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comtaylorandfrancis.com This intermediate is susceptible to nucleophilic attack by N-hydroxysuccinimide (NHS). thermofisher.com The addition of NHS to carbodiimide reactions is a common strategy to enhance the efficiency of the coupling process. creative-proteomics.com The resulting NHS ester is more stable than the O-acylisourea intermediate and is less prone to hydrolysis, which can be a competing reaction in aqueous environments. thermofisher.comcreative-proteomics.com

The mechanism of activation by carbodiimides proceeds through the protonation of one of the nitrogen atoms of the carbodiimide, followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide. taylorandfrancis.com This forms the O-acylisourea intermediate. In the presence of NHS, this intermediate is readily converted to the more stable NHS ester, with the carbodiimide being released as a urea byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC). nbinno.compeptide.com While effective, the use of DCC can be complicated by the low solubility of the DCU byproduct in many organic solvents, often requiring filtration for its removal. nbinno.compeptide.com EDC, being water-soluble, offers the advantage of forming a water-soluble urea byproduct, which can be easily removed by aqueous extraction. nbinno.comenamine.net

The synthesis of 4-Benzoylbenzoic acid succinimidyl ester typically involves the reaction of 4-Benzoylbenzoic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. The reaction is generally carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). creative-proteomics.com

Key Reagents in the Synthesis of 4-Benzoylbenzoic acid succinimidyl ester:

| Reagent | Function |

| 4-Benzoylbenzoic acid | The starting material containing the benzophenone (B1666685) moiety and the carboxylic acid to be activated. |

| N-hydroxysuccinimide (NHS) | Reacts with the activated carboxylic acid to form the succinimidyl ester. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A common carbodiimide coupling agent used to activate the carboxylic acid. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling agent that also activates the carboxylic acid. enamine.net |

| Anhydrous organic solvent (e.g., DMF, DCM) | Provides a non-aqueous environment for the reaction to prevent hydrolysis of the activated intermediates. creative-proteomics.com |

The choice between DCC and EDC often depends on the desired reaction conditions and the solubility of the reactants and byproducts. nbinno.com For laboratory-scale synthesis in organic solvents where the removal of the insoluble DCU byproduct by filtration is feasible, DCC is a cost-effective option. nbinno.compeptide.com For reactions in aqueous media or when easier purification is desired, the water-soluble EDC is often preferred. nbinno.comenamine.net

Chemical Principles of Photoactivation in BBA-NHS

The benzophenone (BBA) moiety of 4-Benzoylbenzoic acid succinimidyl ester is a well-established photosensitizer. youtube.com Upon absorption of ultraviolet (UV) light, it becomes highly reactive and capable of forming covalent bonds with adjacent C-H bonds.

When benzophenone absorbs UV light, typically around 345-360 nm, an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital (an n → π* transition). youtube.comedinst.com This initially forms a short-lived excited singlet state (S1). acs.orgbgsu.edu Due to efficient intersystem crossing, the S1 state rapidly converts to a more stable and longer-lived triplet state (T1). edinst.comacs.orgbgsu.edu This triplet state has the character of a diradical, with two unpaired electrons of parallel spin, making it highly reactive. youtube.com The formation of the triplet state is a key step, as this is the species responsible for the subsequent chemical reactions. bgsu.edu

The transition from the S1 to the T1 state can occur through two proposed pathways: a direct S1 → T1 conversion or an indirect S1 → T2 → T1 mechanism, with evidence suggesting the latter is more prevalent. acs.org

The excited triplet state of benzophenone is a potent hydrogen abstractor. youtube.com It can abstract a hydrogen atom from a suitable donor, such as a C-H bond in a nearby molecule, to form a stable covalent bond. acs.orgresearchgate.netacs.org This process generates a benzophenone ketyl radical and a radical on the donor molecule. youtube.comwikipedia.org These two radicals can then combine to form a stable C-C covalent bond. youtube.com

The general mechanism for intermolecular hydrogen abstraction by an excited ketone can be summarized as follows:

Photoexcitation: The benzophenone moiety absorbs a photon, leading to the formation of the excited triplet state. youtube.com

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a C-H bond of a neighboring molecule, forming a benzophenone ketyl radical and a substrate radical. youtube.com

Radical Coupling: The two resulting radicals combine to form a new covalent bond. youtube.com

This ability to non-selectively insert into C-H bonds upon photoactivation makes the benzophenone group a powerful tool for crosslinking studies.

Reaction Kinetics and Mechanisms of NHS Ester Aminolysis

The succinimidyl ester group of BBA-NHS is highly reactive towards primary amines, leading to the formation of a stable amide bond. lumiprobe.comwindows.netinterchim.fr This reaction, known as aminolysis, is the basis for its use in conjugating the benzophenone moiety to proteins and other biomolecules.

The reaction of NHS esters with amines is highly dependent on pH. lumiprobe.comwindows.netinterchim.frjyi.org At low pH, the primary amino groups are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. windows.netinterchim.fr As the pH increases, the amino groups become deprotonated (-NH2) and are able to act as nucleophiles. The optimal pH for the aminolysis of NHS esters is typically in the range of 8.3-8.5. lumiprobe.comwindows.netinterchim.fr

However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which competes with the desired aminolysis reaction. lumiprobe.comwindows.netthermofisher.com Hydrolysis results in the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide, leading to a decrease in the efficiency of the conjugation reaction. thermofisher.comacs.org The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com

Kinetic studies on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers have shown that the reaction proceeds through a mechanism involving the formation of a tetrahedral intermediate. mst.edumst.edu This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the ester. The breakdown of this intermediate to form the stable amide product is the rate-determining step. mst.edu The rate of this reaction is influenced by the basicity of the amine, with more basic amines generally reacting faster. mst.edu While primary amines are the most common targets, side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, have been observed, particularly depending on the pH and the local environment. stackexchange.com

Factors Influencing NHS Ester Aminolysis:

| Factor | Effect |

| pH | Optimal reaction rate is typically between pH 8.3 and 8.5. lumiprobe.comwindows.netinterchim.fr Lower pH leads to protonation of amines and reduced reactivity. windows.netinterchim.fr Higher pH increases the rate of competing hydrolysis. thermofisher.com |

| Amine Basicity | More basic amines generally exhibit faster reaction rates. mst.edu |

| Steric Hindrance | Sterically hindered amines may react more slowly due to difficulty in accessing the ester carbonyl. mst.edu |

| Solvent | Reactions are often carried out in aqueous buffers, but water-insoluble NHS esters may require the use of a co-solvent like DMF or DMSO. lumiprobe.comwindows.net |

| Concentration | Higher concentrations of reactants can increase the reaction rate, but also the potential for side reactions. |

Factors Influencing Reaction Efficiency in Aqueous Environments

The conjugation efficiency of 4-Benzoylbenzoic acid succinimidyl ester with amine-containing molecules in aqueous solutions is governed by a delicate interplay of several environmental and chemical factors. The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) glenresearch.comthermofisher.com.

Temperature: The reaction can be performed at temperatures ranging from 4°C to room temperature (around 25°C) neb.comthermofisher.com. Lower temperatures can be advantageous as they slow down the rate of hydrolysis of the succinimidyl ester, thereby preserving its reactivity for a longer duration thermofisher.comlumiprobe.com. This can be particularly useful when working with low concentrations of the target amine or when longer incubation times are necessary.

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester neb.comwindows.net. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester coupling reactions thermofisher.com.

Solubility: Like many non-sulfonated NHS esters, 4-Benzoylbenzoic acid succinimidyl ester has limited solubility in aqueous solutions. To overcome this, it is often first dissolved in a water-miscible, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine glenresearch.comthermofisher.comwindows.net. The final concentration of the organic solvent should be kept low (typically 0.5% to 10%) to minimize potential denaturation of protein targets thermofisher.com.

Competing Hydrolysis Reactions and their Impact on Conjugation Yields

In aqueous solutions, the succinimidyl ester group of 4-Benzoylbenzoic acid succinimidyl ester is susceptible to hydrolysis, a reaction in which the ester is cleaved by water to regenerate the original 4-benzoylbenzoic acid and release NHS glenresearch.comlumiprobe.comacs.orgnih.gov. This process is a direct competitor to the desired aminolysis (amine coupling) reaction and is a primary cause of reduced conjugation yields glenresearch.comacs.orgnih.gov.

The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the concentration of hydroxide ions (a potent nucleophile) increases, leading to a significantly faster rate of ester cleavage thermofisher.comlumiprobe.com. The stability of the NHS ester, often expressed as its half-life in solution, decreases dramatically with increasing pH and temperature. For instance, a typical NHS ester has a half-life of 4 to 5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C thermofisher.comlumiprobe.comthermofisher.com. This rapid degradation at slightly alkaline pH values underscores the importance of carefully controlling reaction conditions.

The competition between aminolysis and hydrolysis can be represented by their respective reaction rates. The efficiency of the coupling is essentially a ratio of the rate of aminolysis to the rate of hydrolysis nih.gov. When the concentration of the target amine is low, hydrolysis can become the predominant reaction pathway, leading to a significant portion of the 4-Benzoylbenzoic acid succinimidyl ester being consumed non-productively thermofisher.comacs.org. This results in lower yields of the desired benzophenone-labeled conjugate. The progress of hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the released NHS byproduct thermofisher.comlumiprobe.com.

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Optimization of Reaction Conditions for Amine Coupling

To maximize the yield of the desired amide conjugate and minimize the impact of hydrolysis, several reaction parameters can be optimized.

Reactant Concentration: A key strategy to favor aminolysis over hydrolysis is to increase the concentration of the amine-containing molecule glenresearch.com. According to reaction kinetics, increasing the concentration of one reactant (the amine) will drive the reaction towards product formation. When working with dilute protein solutions, it may be necessary to either concentrate the protein or use a larger molar excess of the 4-Benzoylbenzoic acid succinimidyl ester to achieve a satisfactory level of labeling. Reducing the reaction volume can also effectively increase the concentration of reactants glenresearch.com.

Molar Ratio: A molar excess of the 4-Benzoylbenzoic acid succinimidyl ester over the target amine is typically used to ensure efficient labeling. The optimal ratio depends on the specific biomolecule and the desired degree of labeling and often requires empirical determination.

Reaction Time: The incubation time for the coupling reaction can range from 30 minutes to several hours, or even overnight neb.comwindows.net. The ideal time is a balance between allowing the aminolysis reaction to proceed to completion and minimizing the degradation of the NHS ester through hydrolysis. Reactions performed at lower temperatures (e.g., 4°C) can be allowed to proceed for longer periods thermofisher.com.

Quenching: After the desired reaction time has elapsed, it is often necessary to quench the reaction to stop any further modification of the target molecule or reaction with other components. This is achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine thermofisher.com. These quenching agents react with any remaining unreacted 4-Benzoylbenzoic acid succinimidyl ester, effectively terminating the labeling process.

| Parameter | Typical Range | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis thermofisher.comwindows.net. |

| Temperature | 4 - 25 °C | Lower temperature slows hydrolysis, allowing for longer reaction times thermofisher.com. |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines to avoid competing reactions neb.comwindows.net. |

| Reaction Time | 0.5 - 4 hours (or overnight at 4°C) | Sufficient time for aminolysis while minimizing hydrolysis thermofisher.com. |

Applications in Chemical Biology and Proteomics Research

Protein-Ligand Interaction Studies through BBA-NHS Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between proteins and other molecules, such as small molecule ligands. rsc.orgnih.gov BBA-NHS is a key reagent in this approach. The process involves introducing a photoreactive group, in this case, the benzophenone (B1666685) moiety of BBA-NHS, into a ligand of interest. This modified ligand can then bind to its target protein. Upon exposure to UV light, the benzophenone group becomes highly reactive and forms a covalent bond with nearby amino acid residues at the binding site. nih.gov This permanent linkage allows for the subsequent identification of the binding partner and the specific site of interaction.

Identification of Ligand Binding Sites and Molecular Targets

A primary application of BBA-NHS in photoaffinity labeling is the precise identification of where a small molecule binds on a protein and, in a broader sense, which proteins a small molecule interacts with in a complex biological sample. rsc.orgdrughunter.com This is a critical step in drug discovery and understanding a protein's function. nih.govnih.gov By attaching BBA-NHS to a known ligand, researchers can create a probe that, upon photoactivation, covalently crosslinks to the ligand's binding pocket. nih.gov Subsequent analysis, often involving protein digestion and mass spectrometry, can then pinpoint the exact amino acid residues that were in close proximity to the photoreactive group, thereby mapping the binding site. nih.gov This method has proven invaluable for validating computationally predicted binding sites and discovering novel, previously unknown binding locations. nih.govresearchgate.net

The ability to identify molecular targets is another significant advantage of this technique. rsc.org In complex cellular environments, a small molecule may interact with multiple proteins. By using a BBA-NHS-modified version of the small molecule as a "bait," researchers can capture its binding partners from a cell lysate. These captured proteins can then be isolated and identified, providing a comprehensive profile of the molecule's interactions within the proteome. nih.gov

| Application | Technique | Outcome | Reference |

|---|---|---|---|

| Ligand Binding Site Mapping | Photoaffinity Labeling with BBA-NHS | Precise identification of amino acid residues in the binding pocket. | nih.govdrughunter.com |

| Molecular Target Identification | Photoaffinity Labeling with BBA-NHS | Identification of protein binding partners for a small molecule in a complex mixture. | rsc.orgnih.gov |

Elucidation of Protein Function and Conformational Changes

The function of many proteins is intrinsically linked to their three-dimensional structure and their ability to undergo conformational changes upon binding to other molecules. nih.gov BBA-NHS-mediated photoaffinity labeling can provide insights into these dynamic processes. By capturing the protein in a specific ligand-bound state, researchers can study the structural changes that occur upon binding. nih.govnih.gov For instance, if a protein adopts a different shape when bound to an agonist versus an antagonist, photoaffinity probes for each can be used to trap and analyze these distinct conformations. This allows for a deeper understanding of how ligands modulate protein function. nih.govbiorxiv.org

Furthermore, identifying the binding site of a novel ligand can provide clues about the protein's function. If the binding site is located within a known functional domain, it suggests that the ligand may modulate that specific activity. Conversely, the discovery of a binding site in a previously uncharacterized region may point to a new regulatory mechanism or function for the protein. nih.gov

Investigation of Small Molecule Interactions with Biomolecules

The utility of BBA-NHS extends to the broader study of interactions between small molecules and various biomolecules, not limited to proteins. rsc.orgmdpi.comnih.gov The principles of photoaffinity labeling can be applied to investigate how small molecules interact with nucleic acids (DNA and RNA) and other cellular components. nih.gov This is particularly relevant in the development of new therapeutic agents that target these biomolecules. nih.gov By functionalizing a small molecule with BBA-NHS, researchers can probe its binding to different biomacromolecules within a cell, helping to elucidate its mechanism of action and potential off-target effects. rsc.orgnih.gov

Bioconjugation Strategies Utilizing BBA-NHS

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined or enhanced properties. nih.gov BBA-NHS is a versatile reagent for bioconjugation due to its dual reactive ends. nih.gov

Covalent Attachment to Amine-Containing Biomolecules

The N-hydroxysuccinimide (NHS) ester end of BBA-NHS readily reacts with primary amine groups (-NH2) found on biomolecules, most notably on the side chains of lysine (B10760008) residues and the N-terminus of proteins. nih.govthermofisher.com This reaction forms a stable amide bond, effectively tethering the benzophenone portion of BBA-NHS to the biomolecule. thermofisher.comnih.gov This straightforward and efficient conjugation chemistry is widely used to modify proteins, antibodies, and other amine-containing molecules for various applications. nih.govyoutube.com The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH to ensure the amine groups are deprotonated and thus nucleophilic. thermofisher.comnih.gov

| Reactive Group | Target Functional Group | Resulting Bond | Typical pH |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | 7.2 - 8.5 |

Development of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

A significant application of BBA-NHS in bioconjugation is in the development of antibody-drug conjugates (ADCs). nih.govnih.gov ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govnottingham.ac.uk BBA-NHS can be used as a linker to connect the antibody to the drug payload. nih.gov In a common strategy, the NHS ester of BBA-NHS reacts with lysine residues on the antibody. nih.gov The benzophenone group can then be used in a subsequent photo-activated reaction to attach the drug, or it can be part of a more complex linker system. The ability to create these targeted delivery systems holds great promise for cancer therapy and other diseases. nih.govresearchgate.netyoutube.com

Beyond ADCs, BBA-NHS is employed in the creation of a wide range of other bioconjugates. nih.govmdpi.comnih.gov For example, it can be used to attach proteins to surfaces for the development of biosensors or to link different proteins together to study protein-protein interactions. leeds.ac.uk The versatility of BBA-NHS makes it a fundamental tool for creating novel molecular constructs with tailored functions for research and therapeutic purposes. nih.gov

Immobilization of Proteins onto Surfaces for Biosensor Development

The functionalization of surfaces with proteins is a cornerstone of modern biosensor development. 4-Benzoylbenzoic acid succinimidyl ester (BBA-NHS) provides a robust method for the covalent immobilization of proteins, which is critical for creating sensitive and reliable detection platforms. The utility of BBA-NHS in this context stems from its heterobifunctional nature, featuring an N-hydroxysuccinimide (NHS) ester and a benzophenone group. sigmaaldrich.com

The immobilization process is a sequential, two-step procedure:

Amine Reaction: The NHS ester end of the BBA-NHS molecule readily reacts with primary amine groups (–NH₂) found on the lysine residues and the N-terminus of proteins, forming a stable amide bond. nih.gov This reaction is typically carried out in a buffered aqueous solution.

Photo-immobilization: The protein, now carrying the benzophenone moiety, is introduced to the biosensor surface. Upon exposure to UV light (approximately 360 nm), the benzophenone group becomes activated and forms a covalent bond with adjacent C-H bonds on the surface material. sigmaaldrich.com This photo-activated cross-linking provides a stable and spatially controlled attachment of the protein to the sensor chip.

This method of directed immobilization is crucial for biosensor performance. By controlling the orientation of the immobilized protein, such as an antibody, the antigen-binding sites can be positioned for optimal interaction with the target analyte. mdpi.com Research has shown that oriented antibody immobilization significantly enhances biosensor sensitivity and lowers the limit of detection compared to random attachment methods. nih.govresearchgate.net The use of NHS-ester based activation chemistries has been demonstrated to improve the detection capability of surface plasmon resonance (SPR) biosensors, allowing for the measurement of trace levels of biomolecules, which is essential for early disease diagnosis. nih.govresearchgate.net

| Feature | Benefit in Biosensor Development |

| Covalent Attachment | Creates a highly stable and durable protein layer, preventing leaching and ensuring long sensor lifetime. |

| Two-Step Process | Allows for controlled, sequential reaction, first with the protein in solution and then with the surface. |

| Site-Specific Potential | The NHS ester targets primary amines, offering a degree of control over the protein's point of attachment. |

| Photo-activated Surface Bonding | Enables spatial control of immobilization and can be used on various surface materials that possess C-H bonds. |

| Enhanced Sensitivity | Proper orientation of bioreceptors like antibodies can lead to improved antigen recognition and lower detection limits. nih.gov |

Integration of BBA-NHS with Advanced Research Methodologies

Combination with Mass Spectrometry for Proteomic Analysis

Mass spectrometry (MS)-based proteomics is a powerful discipline for the large-scale identification and quantification of proteins and their interactions within complex biological samples. nih.govnih.gov Chemical cross-linking, when combined with mass spectrometry (a technique known as XL-MS), serves as a vital tool for elucidating protein-protein interactions, mapping interaction interfaces, and probing the three-dimensional structure of protein complexes.

BBA-NHS is employed as a heterobifunctional cross-linker in XL-MS studies. Its utility lies in its ability to "capture" transient or weak protein interactions. The workflow for such an experiment is as follows:

Labeling: A "bait" protein is first reacted with BBA-NHS, which attaches the benzophenone photoprobe via its amine-reactive NHS ester.

Interaction and Cross-linking: The labeled bait protein is allowed to interact with its potential binding partners in a cellular lysate or a reconstituted system. Upon UV irradiation, the activated benzophenone group covalently links the bait protein to any interacting "prey" proteins that are in close proximity.

Digestion and Analysis: The cross-linked protein complex is isolated and enzymatically digested into smaller peptides. This mixture of peptides (containing un-cross-linked peptides, intra-linked peptides, and the crucial inter-linked peptides) is then analyzed by high-resolution mass spectrometry. nih.gov

Data Interpretation: The mass spectrometer detects the cross-linked peptide pairs. Specialized software is used to identify these pairs based on their unique mass signatures—the mass of the two peptides plus the mass of the cross-linker remnant. The identification of these linked peptides reveals which proteins were interacting and provides spatial constraints that help map the interaction interface. The mass shift resulting from modifications by NHS-ester reagents is readily identifiable in mass spectra. uni-halle.de

This approach provides a snapshot of protein networks in their near-native state and is indispensable for understanding the dynamic cellular processes governed by protein interactions. nih.gov

| Step | Description | Purpose |

| 1. Protein Labeling | A protein of interest is reacted with BBA-NHS, attaching the benzophenone group to its surface amines. | To create a "bait" protein armed with a photo-activatable cross-linker. |

| 2. UV Cross-linking | The labeled protein is mixed with its biological partners, and the system is exposed to UV light. | To covalently trap interacting proteins, forming a stable complex. |

| 3. Proteolytic Digestion | The cross-linked complex is digested, typically with trypsin. | To generate peptides of a suitable size for mass spectrometry analysis. |

| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). | To determine the mass and sequence of the peptides, including the cross-linked pairs. |

| 5. Bioinformatic Analysis | Specialized software identifies the cross-linked peptides. | To map the protein-protein interaction sites and identify the interacting partners. |

Application in Atomic Force Microscopy (AFM) Studies of Biomolecules

Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single biomolecules and the probing of their mechanical properties under physiological conditions. nih.govnih.gov A critical prerequisite for successful AFM imaging and manipulation is the stable immobilization of the molecule of interest onto a substrate or the AFM tip. nih.govnih.gov

BBA-NHS serves as an effective molecular tether for preparing samples for AFM analysis. The strategy involves:

Surface or Tip Functionalization: An AFM substrate (like mica or glass) or the AFM tip is first chemically modified to present a specific functional group. For instance, a surface can be silanized to introduce amine groups. nih.gov

Protein Tethering: The NHS-ester end of BBA-NHS can be used to covalently link a protein to the functionalized surface. Alternatively, if the surface is carboxylated, the protein can be modified with BBA-NHS first.

Photo-Cross-linking for Stability or Interaction Studies: Once the protein is tethered, the benzophenone group provides a secondary mode of interaction. It can be photo-activated to form an additional covalent bond with the surface, further stabilizing the molecule for high-resolution imaging. sigmaaldrich.com Alternatively, it can be used to study interactions in real-time. For example, a protein can be tethered to the AFM tip via BBA-NHS, brought into contact with a surface or another biomolecule, and then UV light can be applied to trap and study the interaction force.

This dual-functionality allows researchers to securely anchor biomolecules, facilitating detailed studies of protein structure, DNA-protein interactions, and the mechanics of protein unfolding. nih.govnih.gov

| Stage | Action | Rationale |

| 1. Substrate Preparation | A surface (e.g., glass slide) is functionalized with amine or carboxyl groups. | To provide reactive sites for subsequent chemical linking. |

| 2. Covalent Attachment via NHS Ester | BBA-NHS is used to link the biomolecule to the prepared substrate via its amine-reactive NHS ester. | To create a primary, stable covalent tether for the molecule of interest. nih.gov |

| 3. Photo-Activation of Benzophenone | The immobilized sample is exposed to UV light. | To induce a secondary covalent bond with the surface or a nearby molecule, providing enhanced stability or capturing a specific interaction for AFM analysis. sigmaaldrich.com |

| 4. AFM Imaging/Spectroscopy | The prepared sample is analyzed by AFM in an appropriate buffer. | To visualize the molecule at nanometer resolution or to measure interaction forces. nih.gov |

Role in Click Chemistry Approaches for Advanced Bioconjugation

Click chemistry describes a class of reactions that are rapid, specific, high-yielding, and biocompatible. wikipedia.org The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). organic-chemistry.org While BBA-NHS is not a click chemistry reagent itself, its heterobifunctional nature allows it to act as a bridge, integrating traditional amine-modification and photochemistry with modern click reactions for sophisticated bioconjugation strategies.

BBA-NHS can be used to install a photoreactive handle onto a biomolecule, which can then be used to "click" it to another molecule in a multi-step process. For example, a researcher could:

Modify a Protein with BBA-NHS: A protein of interest is reacted with BBA-NHS via its primary amines, attaching the benzophenone group.

Introduce a Click Handle: A second molecule, such as a small-molecule drug, a fluorescent dye, or a synthetic polymer that has been functionalized with a click chemistry handle (e.g., an alkyne or an azide), is introduced.

Photo-conjugation: Upon UV activation, the benzophenone on the protein non-specifically cross-links to the nearby molecule, thereby covalently attaching the click handle to the protein.

Click Reaction: The protein, now bearing a click handle, is ready for a highly specific and efficient click reaction with a partner molecule containing the complementary handle (e.g., an azide-modified imaging agent if the protein now has an alkyne).

This modular approach allows for the construction of complex, multi-functional biomolecular conjugates that would be difficult to synthesize through other methods. It leverages the convenience of NHS-ester chemistry and the power of photochemistry to bring the specificity and efficiency of click chemistry to bear on a target protein. nih.gov This strategy is analogous to using other heterobifunctional linkers that contain an NHS ester and a click moiety (like an azide) on the same molecule. baseclick.eu

| Step | Method | Outcome |

| 1. Initial Labeling | BBA-NHS reacts with a primary amine on Protein A. | Protein A is now functionalized with a photoreactive benzophenone group. |

| 2. Click Handle Introduction | A molecule carrying an alkyne group is mixed with the labeled Protein A. | The alkyne-molecule is in proximity to the benzophenone group. |

| 3. Photo-Ligation | The mixture is irradiated with UV light. | The benzophenone cross-links to the alkyne-molecule, covalently attaching the alkyne handle to Protein A. |

| 4. Bioorthogonal Click Reaction | An azide-functionalized molecule (e.g., a fluorescent dye) is added with a copper catalyst. | The dye is "clicked" onto Protein A with high specificity and efficiency via the azide-alkyne cycloaddition. |

Advanced Analytical Techniques for Characterization of Bba Nhs Conjugates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the successful conjugation of BBA-NHS to target molecules and analyzing the properties of the resulting modified surfaces.

Infrared Spectroscopy (IR) for Amide Bond Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the formation of a stable amide bond between the BBA-NHS reagent and primary amine groups on a target molecule. The reaction involves the N-hydroxysuccinimide (NHS) ester of BBA reacting with an amine to form an amide linkage, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com The successful formation of this amide bond can be verified by the appearance of characteristic absorption bands in the IR spectrum. For instance, the formation of a conjugate involving a BBA derivative has been indicated by the presence of a typical carbonyl group absorption at 1636 cm⁻¹, which is attributed to the stretching vibration of the newly formed amide bond. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a modified surface. eag.com When BBA-NHS is used to modify a surface, XPS can confirm the presence of the conjugate and provide information about its chemical environment. researchgate.net

An XPS analysis of a surface modified with an N-succinimidyl ester pyrrole, a related compound, showed characteristic C1s, N1s, and O1s peaks at binding energies of approximately 285, 400, and 532 eV, respectively. researchgate.net The C1s spectrum can be further deconvoluted to identify different carbon environments. For example, a peak at a higher binding energy of around 288.1 eV is characteristic of an amide-type carbon, confirming covalent attachment. researchgate.netresearchgate.net Similarly, the O1s spectrum can be resolved into components representing the carbonyl groups and the C-O-N oxygen atom of the succinimide (B58015) group. researchgate.net Studies on benzoic acid at aqueous solution/vapor interfaces have also utilized XPS to provide a microscopic picture of its behavior, highlighting how the charge state of the carboxylic group influences its orientation and distribution at the interface. nih.gov This level of detail is critical for understanding the surface properties of materials functionalized with BBA-NHS.

Mass Spectrometry (MS) for Characterization of Conjugated Biomolecules

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of biomolecules conjugated with BBA-NHS. It allows for the precise identification of labeled proteins and peptides and the analysis of complex cross-linked products.

Identification of Labeled Proteins and Peptides

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is routinely used to identify proteins and peptides that have been successfully labeled with amine-reactive reagents like NHS esters. nih.govnih.gov In a typical bottom-up proteomics workflow, proteins are labeled and then digested into smaller peptides, which are subsequently analyzed by MS. nih.gov The mass of the BBA-NHS tag attached to a peptide results in a specific mass shift that can be detected by the mass spectrometer, allowing for the identification of the labeled peptide and, by extension, the protein. nih.gov

The primary targets for NHS ester reagents are the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues. thermofisher.com While reactions with serine, threonine, and tyrosine have been considered, some studies suggest that these are rare events and may lead to a high false discovery rate in data analysis. nih.gov The development of specialized methods and software helps to accurately identify biotin-tagged peptides, which are structurally related to many cross-linker modifications, and can improve the detection of labeled proteins significantly. nih.gov

Analysis of Cross-Linked Products and Adducts

The benzophenone (B1666685) moiety of BBA-NHS is a photo-activatable cross-linker. sigmaaldrich.com Upon exposure to UV light, it can form covalent bonds with nearby molecules, resulting in cross-linked products. Mass spectrometry is a key technique for analyzing these complex mixtures. nih.govbiorxiv.org

The analysis of cross-linked products by MS can reveal the spatial proximity of different parts of a protein or between interacting proteins. biorxiv.org The identification of these cross-linked peptides within a complex mixture can be challenging. However, strategies such as the use of affinity tags within the cross-linker structure, like biotin, can facilitate the enrichment of cross-linked products before MS analysis. nih.gov Subsequent tandem mass spectrometry (MS/MS) analysis can then be used to determine the sequence of the cross-linked peptides and pinpoint the exact residues involved in the cross-link. nih.gov This information is invaluable for elucidating protein-protein interactions and the three-dimensional structure of protein complexes.

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic techniques are essential for the purification and analysis of BBA-NHS conjugated molecules. Following a labeling reaction, it is often necessary to separate the labeled protein from excess or hydrolyzed reagent and other byproducts. glenresearch.com

Size-exclusion chromatography (SEC) is a common method used to separate the larger protein conjugate from smaller molecules like unreacted BBA-NHS and the N-hydroxysuccinimide byproduct. glenresearch.com

High-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC, is another powerful technique for purifying and analyzing labeled proteins and peptides. sigmaaldrich.com It offers high resolution and can be directly coupled to a mass spectrometer for LC-MS analysis.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to visualize the results of a labeling reaction. nih.gov By comparing the migration of the protein before and after conjugation, one can confirm that the labeling has occurred, as the addition of the BBA-NHS moiety will increase the molecular weight of the protein, causing it to migrate more slowly through the gel. Pre-labeling proteins with fluorescent dyes that have an NHS ester reactive group allows for sensitive detection of proteins in the gel. nih.gov Denaturing gel electrophoresis can also be used to assess the efficiency of cross-linking reactions by observing the formation of higher molecular weight species corresponding to cross-linked complexes. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analysis of BBA-NHS conjugates. sigmaaldrich.com This chromatographic technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For protein conjugates, reverse-phase HPLC (RP-HPLC) is a frequently employed method. researchgate.net

In a typical RP-HPLC setup for analyzing a BBA-NHS protein conjugation reaction, the mixture is injected into a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is then passed through the column. A gradient of increasing organic solvent concentration is commonly used to elute the components. The unconjugated, more polar protein will elute earlier, while the BBA-NHS conjugated protein, being more hydrophobic due to the benzophenone group, will have a longer retention time. The excess, unreacted BBA-NHS and its hydrolysis by-products are also separated during this process. glenresearch.com

The elution profile is monitored by a detector, typically measuring absorbance at a specific wavelength (e.g., 280 nm for protein and potentially a different wavelength for the BBA-NHS moiety). The resulting chromatogram provides a visual representation of the reaction components, with distinct peaks corresponding to the unconjugated protein, the desired conjugate, and any impurities. researchgate.net By comparing the peak areas, a semi-quantitative assessment of the conjugation efficiency can be made. Furthermore, fractions corresponding to the conjugate peak can be collected for further analysis or use.

| Component | Typical Retention Characteristic in RP-HPLC | Reason for Retention Behavior |

| Unconjugated Protein | Shorter retention time | Higher polarity compared to the conjugate. |

| BBA-NHS Conjugate | Longer retention time | Increased hydrophobicity due to the benzoylphenyl group. |

| Excess BBA-NHS/Hydrolysis Product | Varies, but typically separated from protein species | Small molecule with distinct polarity. |

This table provides a generalized overview of the expected elution order in a typical reverse-phase HPLC separation of a BBA-NHS protein conjugation mixture.

SDS-PAGE for Assessment of Conjugation Efficiency

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to separate proteins based on their molecular weight. nih.gov It serves as a straightforward and effective method to visually assess the outcome of a BBA-NHS conjugation reaction.

In this method, the protein conjugate mixture is treated with SDS, an anionic detergent that denatures the proteins and coats them with a uniform negative charge. This masks the intrinsic charge of the protein, meaning that their migration through the polyacrylamide gel will be primarily dependent on their size.

When the reaction mixture is run on an SDS-PAGE gel and subsequently stained (e.g., with Coomassie Brilliant Blue), the successful conjugation of BBA-NHS to a protein will result in a noticeable increase in its molecular weight. This is observed as a shift in the band position on the gel compared to the unconjugated protein. The BBA-NHS-conjugated protein will migrate slower, appearing as a band higher up on the gel.

The intensity of the shifted band relative to the original unconjugated protein band can provide a qualitative or semi-quantitative estimation of the conjugation efficiency. If multiple lysine residues on the protein have reacted with BBA-NHS, a smear or a ladder of bands above the original protein band may be observed, representing proteins with varying numbers of attached BBA-NHS molecules.

| Observed Band on SDS-PAGE Gel | Interpretation |

| Band at original protein molecular weight | Unconjugated protein. |

| Band(s) at a higher molecular weight | Protein successfully conjugated with one or more BBA-NHS molecules. |

| Intensity of higher molecular weight band(s) | Indicates the relative amount of conjugated protein, reflecting conjugation efficiency. |

This table outlines the interpretation of typical results from an SDS-PAGE analysis of a BBA-NHS protein conjugation reaction.

Enhancing Specificity and Efficiency of BBA-NHS Labeling

The efficacy of BBA-NHS as a molecular tool hinges on its ability to form specific and efficient covalent bonds. Researchers are actively exploring methods to minimize non-specific interactions and to exert precise control over the photo-crosslinking reaction.

Strategies for Minimizing Non-Specific Labeling

Non-specific labeling, where the benzophenone moiety reacts with unintended targets, can lead to ambiguous results and reduced yields of the desired conjugate. Several strategies are employed to mitigate this issue:

Optimization of Reaction Conditions: Careful control of parameters such as pH, buffer composition, and reagent concentrations is crucial. For instance, performing the initial amine-labeling step at a slightly alkaline pH (typically 7.5-8.5) favors the reaction of the succinimidyl ester with primary amines while minimizing hydrolysis of the ester.

Quenching of Excess Reagent: After the initial amine-coupling step, it is essential to quench any unreacted succinimidyl ester to prevent unintended reactions in subsequent steps. This is often achieved by adding a small molecule containing a primary amine, such as Tris or glycine. Similarly, unreacted benzophenone can be quenched by radical scavengers, though this is less common as the photoreaction is typically the final step.

Purification: Rigorous purification of the BBA-NHS labeled intermediate is critical to remove any unconjugated crosslinker before the photo-crosslinking step. Techniques like dialysis, size-exclusion chromatography, and affinity chromatography are commonly used.

| Strategy | Description | Key Parameters |

| pH Control | Maintaining an optimal pH (7.5-8.5) during the NHS ester reaction maximizes amine reactivity and minimizes hydrolysis. | Buffer type and pH |

| Quenching | Addition of amine-containing reagents (e.g., Tris, glycine) to deactivate unreacted NHS esters. | Quencher concentration, reaction time |

| Purification | Removal of excess BBA-NHS and byproducts before photo-activation. | Chromatography technique, dialysis conditions |

| Blocking Agents | Use of inert proteins like Bovine Serum Albumin (BSA) to block non-specific binding sites on surfaces. | BSA concentration |

Development of Spatially and Temporally Controlled Photoreactions

A key advantage of the benzophenone group is the ability to initiate crosslinking with UV light, offering a high degree of temporal control. tcichemicals.com Further refinements are enabling spatial control, allowing for the precise patterning of molecules on surfaces. nih.govnih.govharvard.edu

Temporal Control: The crosslinking reaction is initiated only upon exposure to UV light (typically around 350-360 nm). sigmaaldrich.com This allows researchers to assemble the reaction components and then trigger the covalent linkage at a specific time point. The duration and intensity of UV exposure can be modulated to control the extent of crosslinking.

Spatial Control: By using techniques like photolithography with masks, researchers can selectively irradiate specific areas of a sample, leading to the immobilization of molecules in defined patterns. nih.govnih.govharvard.edunih.gov This has significant implications for the development of biosensors, cell culture platforms, and microarrays. Advanced techniques such as two-photon activation are being explored to achieve even finer three-dimensional control over the photoreaction. mdpi.com

Expanding the Scope of BBA-NHS in Material Science Applications

The ability of BBA-NHS to link biological molecules to various materials has opened up new avenues in material science, particularly in the development of advanced biomaterials and hybrid materials with integrated biological functionality.

Surface Functionalization for Biomaterial Development

BBA-NHS is a powerful tool for modifying the surfaces of biomaterials to enhance their biocompatibility and bioactivity. By immobilizing biomolecules such as proteins, peptides, and carbohydrates onto material surfaces, researchers can create environments that promote specific cellular responses.

Immobilization of Cell-Adhesive Peptides: Peptides containing the RGD (arginine-glycine-aspartic acid) sequence, known to promote cell adhesion, can be conjugated to biomaterial surfaces using BBA-NHS. This can improve the attachment and proliferation of cells on implants and tissue engineering scaffolds.

Covalent Attachment of Collagen: BBA-NHS can be used to covalently immobilize collagen onto various substrates. nih.govnih.govresearchgate.net This is particularly useful for creating biomimetic surfaces that can guide tissue regeneration.

Hydrogel Modification: The surfaces of hydrogels can be functionalized with bioactive molecules using BBA-NHS to create materials that can, for example, guide cell migration or promote the formation of new blood vessels. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

| Biomaterial | Bioactive Molecule | Application | Research Finding |

| Titanium Implant | RGD Peptide | Enhanced Osteointegration | Increased bone cell adhesion and proliferation. |

| Polymeric Scaffold | Collagen | Tissue Engineering | Promoted guided tissue regeneration. nih.govnih.govresearchgate.net |

| Hydrogel | Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Stimulated the formation of new blood vessels. |

Creation of Novel Hybrid Materials with Integrated Biological Functionality

BBA-NHS facilitates the creation of novel hybrid materials by covalently linking biological components to synthetic polymers or inorganic materials. These hybrid materials combine the advantageous properties of both components, leading to materials with unique and enhanced functionalities.

Protein-Polymer Conjugates: BBA-NHS can be used to synthesize protein-polymer conjugates where the polymer can enhance the stability, solubility, and pharmacokinetic properties of the protein. For example, conjugating a therapeutic protein to polyethylene glycol (PEG) can increase its circulation time in the body.

Enzyme Immobilization: Enzymes can be immobilized onto solid supports or within porous materials using BBA-NHS. nih.govresearchgate.net This can improve the stability and reusability of the enzymes, making them more suitable for industrial applications and for use in biosensors. nih.govresearchgate.netnih.gov

Functionalized Nanoparticles: The surfaces of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) using BBA-NHS for applications in targeted drug delivery and medical imaging.

Interdisciplinary Research with 4-Benzoylbenzoic acid succinimidyl ester

The versatility of BBA-NHS has fostered a wide range of interdisciplinary research, bridging the gap between chemistry, biology, and material science.

Proteomics: In proteomics, BBA-NHS and similar benzophenone-based crosslinkers are used to study protein-protein interactions. nih.govnih.govresearchgate.netnih.govresearchgate.net By crosslinking interacting proteins in their native environment, researchers can identify binding partners and map interaction interfaces.

Biosensor Development: BBA-NHS is instrumental in the fabrication of biosensors by enabling the stable immobilization of biorecognition elements (e.g., enzymes, antibodies) onto transducer surfaces. nih.govresearchgate.netnih.gov This leads to sensors with improved sensitivity and stability.

Drug Delivery: In the field of drug delivery, BBA-NHS is used to conjugate drugs to targeting moieties or to create functionalized drug carriers that can deliver therapeutic agents to specific cells or tissues.

Tissue Engineering: The ability to create bioactive surfaces and functionalized scaffolds with BBA-NHS is a significant contribution to tissue engineering, allowing for the development of materials that can actively promote tissue regeneration. nih.govresearchgate.net

The continued development of new strategies and applications for 4-Benzoylbenzoic acid succinimidyl ester will undoubtedly lead to further breakthroughs across these and other scientific disciplines, solidifying its importance as a key enabling technology.

Q & A

Q. How can 4-benzoylbenzoic acid succinimidyl ester be utilized to synthesize photoreactive biomolecules (e.g., peptides or oligonucleotides)?

The succinimidyl ester group reacts efficiently with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) under mildly alkaline conditions (pH 7.5–9.0). After conjugation, the benzophenone moiety enables UV-induced crosslinking (typically at 365 nm) to capture transient molecular interactions. This method is particularly effective for stabilizing protein complexes or nucleic acid-protein interactions .

Q. What advantages does 4-benzoylbenzoic acid succinimidyl ester offer over other photoreactive crosslinkers (e.g., aryl azides)?

Benzophenone-based crosslinkers like this ester exhibit higher crosslinking yields compared to aryl azides due to their longer-lived triplet excited state, allowing prolonged UV exposure without significant photodegradation. Additionally, benzophenones are inert until activated by UV light, reducing nonspecific binding .

Q. What experimental steps are critical for conjugating this reagent to amine-containing biomolecules?

- Step 1: Dissolve the target biomolecule (e.g., protein) in a buffer with pH 8.0–9.0 (e.g., 0.1 M sodium bicarbonate) to ensure amine deprotonation.

- Step 2: Add the ester dissolved in anhydrous DMSO (final concentration ≤5% v/v to avoid protein denaturation).

- Step 3: Incubate at 4°C for 2–4 hours.

- Step 4: Remove unreacted ester via gel filtration or dialysis .

Advanced Research Questions

Q. How can solubility challenges of benzophenone derivatives (e.g., dimers) be mitigated during synthesis?

Poor solubility, as observed in benzophenone dimers synthesized from this ester, can be addressed by:

- Using polar aprotic solvents (e.g., DMF or DMSO) during reaction steps.

- Introducing hydrophilic spacers (e.g., polyethylene glycol) to the crosslinker design.

- Optimizing purification via flash chromatography with gradient elution .

Q. What strategies optimize UV crosslinking efficiency in complex biological systems?

- Solvent selection: Use DMSO or glycerol to minimize UV scattering in aqueous solutions.

- pH control: Maintain pH 7.5–8.5 to stabilize the benzophenone excited state.

- Quenching: Add 1 M Tris-HCl (pH 8.0) post-UV exposure to terminate residual reactivity .

Q. How can researchers validate site-specific crosslinking in heterogeneous protein mixtures?

- Mass spectrometry (MS): Use tryptic digestion followed by LC-MS/MS to identify crosslinked peptides.

- Immunoprecipitation: Employ antibodies against the target protein to isolate crosslinked complexes before MS analysis.

- Negative controls: Perform parallel experiments without UV exposure to distinguish specific crosslinks from background .

Q. Why might crosslinking yields vary between in vitro and cellular environments, and how can this be addressed?

Cellular environments introduce competing nucleophiles (e.g., glutathione) that reduce reagent availability. To improve yields:

- Pre-treat cells with membrane-permeabilizing agents (e.g., digitonin) to enhance reagent delivery.

- Use higher reagent concentrations (≤100 µM) while monitoring cytotoxicity .

Methodological Comparisons

Q. How does the stability of 4-benzoylbenzoic acid succinimidyl ester compare to other photoactivatable crosslinkers in aqueous solutions?

Unlike carbonate-based linkers (e.g., SINB), which hydrolyze rapidly in water, the ester’s succinimidyl group is stable for up to 4 hours in neutral buffers. However, prolonged storage in aqueous media should be avoided to prevent hydrolysis .

Q. What analytical techniques are most effective for quantifying conjugation efficiency?

- UV-Vis spectroscopy: Measure absorbance at 260–280 nm to estimate the protein-to-reagent ratio.

- Fluorescence labeling: Use a fluorescently tagged derivative of the ester for real-time monitoring.

- MALDI-TOF MS: Detect mass shifts in the conjugated biomolecule .

Data Contradictions and Resolutions

Q. How should researchers reconcile discrepancies in reported crosslinking efficiencies for benzophenone reagents?

Variations may arise from differences in UV intensity, solvent composition, or target protein accessibility. Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.